molecular formula C11H21Cl2N3 B3023326 N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride CAS No. 1049752-52-4

N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride

Cat. No. B3023326
CAS RN: 1049752-52-4
M. Wt: 266.21 g/mol
InChI Key: UOZBCCJANPDLES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different starting materials to introduce the desired functional groups. For instance, the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) is achieved by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield 1-methyl-2-pyrazolin-5-one, which is then reacted with cyclohexanone to obtain the title compound with an 86% yield . This method suggests that a similar approach could be used to synthesize the compound , by appropriately choosing starting materials and reaction conditions that introduce the pyrazolylmethyl group to the cyclohexanamine.

Molecular Structure Analysis

The molecular structures of compounds with pyrazole and cyclohexane rings often exhibit specific conformations and interactions. For example, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations between the pyridine rings and the bridging cyclohexane rings . These findings can provide insights into the potential molecular structure of "N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride," suggesting that the pyrazole ring might be orthogonal to the plane of the cyclohexyl group, influencing the compound's overall geometry and interactions.

Chemical Reactions Analysis

The reactivity of compounds containing pyrazole and cyclohexylamine groups can vary depending on the substituents and the overall molecular context. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a nucleophilic substitution product, while with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, it undergoes condensation followed by hydrolysis . These reactions highlight the versatility of cyclohexylamine in forming various products and suggest that "this compound" could also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structure and the nature of their intermolecular interactions. For example, the crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which can lead to different dimensionalities in the resulting crystal structures . Similarly, the compound of interest may also exhibit specific physical properties such as solubility, melting point, and crystal structure, which would be influenced by its molecular interactions, such as hydrogen bonding and π-π interactions.

Safety and Hazards

The safety information for “N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It should be handled with care to avoid potential hazards.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]cyclohexanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11;;/h8-9,11-12H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBCCJANPDLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CCCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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